Pan-JNK Inhibition Potency Profile: SR-3306 vs. SP600125, AS601245, and JNK-IN-8
SR-3306 inhibits JNK1, JNK2, and JNK3 with IC50 values of 67 nM, 283 nM, and 159 nM, respectively, in ATP-competitive biochemical assays . In comparison, SP600125 exhibits IC50 values of 40 nM, 40 nM, and 90 nM ; AS601245 shows 70 nM, 220 nM, and 150 nM ; and the covalent inhibitor JNK-IN-8 displays 4.7 nM, 18.7 nM, and 1 nM . While JNK-IN-8 is more potent, SR-3306's reversible inhibition profile and favorable in vivo brain exposure distinguish it for CNS applications.
| Evidence Dimension | In vitro JNK isoform inhibition (IC50) |
|---|---|
| Target Compound Data | JNK1: 67 nM; JNK2: 283 nM; JNK3: 159 nM |
| Comparator Or Baseline | SP600125: JNK1: 40 nM; JNK2: 40 nM; JNK3: 90 nM; AS601245: JNK1: 70 nM; JNK2: 220 nM; JNK3: 150 nM; JNK-IN-8: JNK1: 4.7 nM; JNK2: 18.7 nM; JNK3: 1 nM |
| Quantified Difference | SR-3306 is ~1.7-fold less potent than SP600125 on JNK1 but exhibits distinct isoform selectivity and superior brain penetration. |
| Conditions | ATP-competitive biochemical kinase assay |
Why This Matters
Procurement decisions for CNS research must prioritize brain exposure and selectivity over absolute in vitro potency; SR-3306's profile is validated in brain disease models.
